Butyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
BUTYL 7-(3-BROMO-4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of tetrazolopyrimidines. This compound is characterized by its unique structure, which includes a brominated methoxyphenyl group and a butyl ester functional group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 7-(3-BROMO-4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multiple steps, starting from commercially available starting materials
Formation of Tetrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.
Introduction of Brominated Methoxyphenyl Group: This step typically involves a bromination reaction, where a methoxyphenyl group is brominated using reagents such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with butanol, using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to form the butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
BUTYL 7-(3-BROMO-4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the methoxyphenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LAH) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
BUTYL 7-(3-BROMO-4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of BUTYL 7-(3-BROMO-4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The brominated methoxyphenyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The tetrazolopyrimidine core can also play a role in binding to nucleic acids or proteins, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 7-(4-bromo-2-methoxyphenyl)-5-methyl-1H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate
- Indole derivatives
Uniqueness
BUTYL 7-(3-BROMO-4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its brominated methoxyphenyl group and tetrazolopyrimidine core make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H20BrN5O3 |
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Molecular Weight |
422.3 g/mol |
IUPAC Name |
butyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H20BrN5O3/c1-4-5-8-26-16(24)14-10(2)19-17-20-21-22-23(17)15(14)11-6-7-13(25-3)12(18)9-11/h6-7,9,15H,4-5,8H2,1-3H3,(H,19,20,22) |
InChI Key |
PJZGGFFEAVNHQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(NC2=NN=NN2C1C3=CC(=C(C=C3)OC)Br)C |
Origin of Product |
United States |
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